di-DTPA-LTL

radioimmunodetection non-small-cell lung cancer tumor imaging

Procure di-DTPA-LTL, the validated bivalent DTPA hapten for two-step pretargeted radioimmunodetection and therapy of CEA-expressing malignancies. Clinical protocols demonstrate 80% tumor detection and superior same-day imaging contrast versus direct antibody labeling. Essential for Affinity Enhancement System (AES) protocols using anti-CEA × anti-DTPA bispecific antibodies. For R&D use only.

Molecular Formula C52H82N12O23
Molecular Weight 1243.3 g/mol
Cat. No. B15135671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-DTPA-LTL
Molecular FormulaC52H82N12O23
Molecular Weight1243.3 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N
InChIInChI=1S/C52H82N12O23/c1-34(65)56-38(7-3-5-14-55-41(68)26-63(31-47(79)80)22-19-61(29-45(75)76)20-23-64(32-48(81)82)33-49(83)84)51(86)58-39(24-35-8-10-36(66)11-9-35)52(87)57-37(50(53)85)6-2-4-13-54-40(67)25-62(30-46(77)78)21-18-60(28-44(73)74)17-16-59(27-43(71)72)15-12-42(69)70/h8-11,37-39,66H,2-7,12-33H2,1H3,(H2,53,85)(H,54,67)(H,55,68)(H,56,65)(H,57,87)(H,58,86)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t37-,38-,39+/m0/s1
InChIKeyACOHBBKFLNUKIO-VDYROPKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

di-DTPA-LTL: A Bivalent DTPA Hapten for Pretargeted Radioimmunodetection and Therapy of CEA-Expressing Tumors


di-DTPA-LTL (also referred to as di-DTPA-TL, di-DTPA-tyrosyl-lysine, or 111In-labeled DTPA dimer) is a bivalent hapten composed of two diethylenetriaminepentaacetic acid (DTPA) chelating moieties linked via a tyrosine-lysine peptide backbone [1]. It is specifically designed for use in pretargeted radioimmunodetection and radioimmunotherapy of carcinoembryonic antigen (CEA)-expressing malignancies, including medullary thyroid carcinoma (MTC) and colorectal cancer [2]. The compound is typically radiolabeled with 111In for gamma scintigraphy or 131I for therapeutic applications, and functions as the small-molecule effector component in a two-step Affinity Enhancement System (AES) that decouples antibody targeting from radionuclide delivery [3].

Why Generic DTPA Chelators or Direct Antibody Conjugates Cannot Substitute for di-DTPA-LTL in Pretargeted Radioimmunodetection


Conventional one-step radioimmunodetection using directly radiolabeled monoclonal antibodies suffers from inherently slow blood clearance and suboptimal tumor-to-background contrast, limiting sensitivity for detecting small tumor lesions [1]. Monovalent DTPA haptens or alternative bivalent chelators lacking the specific structural and affinity characteristics of di-DTPA-LTL cannot be substituted because the Affinity Enhancement System (AES) relies on the cooperative bivalent binding of this hapten to the anti-DTPA arm of the bispecific antibody, which drives both enhanced tumor retention of radioactivity and rapid clearance of unbound hapten from circulation [2]. Substituting a monovalent hapten would eliminate the avidity effect that is central to the system's improved tumor-to-normal tissue ratios, while generic DTPA dimers with different linker chemistry would exhibit altered pharmacokinetics and binding kinetics not validated for the anti-DTPA m734 antibody clone used in clinical protocols [3].

Quantitative Evidence: How di-DTPA-LTL Compares to Direct Antibody Labeling and Monovalent Haptens in Tumor Targeting


Superior Tumor-to-Background Contrast: Two-Step Pretargeting with di-DTPA-LTL vs. Direct Anti-CEA Antibody Labeling

In a clinical study of non-small-cell lung cancer (NSCLC) staging, the two-step method using anti-CEA/anti-di-DTPA bispecific antibody and 111In-labeled di-DTPA-LTL bivalent hapten produced image contrast that was qualitatively superior to that obtained with direct labeling of anti-CEA antibodies [1]. The authors explicitly noted that the contrast was 'excellent, generally higher than that obtained with direct labeling of anti-CEA' [1].

radioimmunodetection non-small-cell lung cancer tumor imaging

Elevated Tumor Uptake and Tumor-to-Normal Tissue Ratios with di-DTPA-LTL in Medullary Thyroid Carcinoma

In a clinical study of eight patients with medullary thyroid cancer, bispecific anti-CEA/anti-In-DTPA antibody-mediated targeting of 111In-di-DTPA-TL resulted in a mean tumor uptake of 39% injected dose per kilogram (%ID/kg), with a range of 2.75–139 %ID/kg [1]. The study concluded that this two-step approach 'provided elevated tumor uptake and tumor-to-normal tissue ratios' compared to conventional one-step radioimmunodetection methods [1].

medullary thyroid carcinoma tumor targeting biodistribution

Clinical Detection Sensitivity: di-DTPA-LTL Identifies Occult Tumor Lesions Undetectable by Morphological Imaging

In a 44-patient clinical trial evaluating pretargeted immunoscintigraphy with anti-CEA × anti-DTPA bispecific antibody and 111In-labeled di-DTPA-LTL bivalent hapten, tumors were successfully imaged in 12 of 15 patients (80%) with known tumor sites [1]. For the 29 patients with occult disease (no known tumor sites), immunoscintigraphy detected high-activity uptake sites in 21 patients (72%), including 5 liver metastases [1]. The technique enabled detection of small, non-palpable, non-visible tumor-involved lymph nodes during surgery, with radioimmunoguided surgery considered helpful by the surgeon in 12 of 14 cases [1].

medullary thyroid carcinoma occult disease immunoscintigraphy

Therapeutic Efficacy: Tumor Stabilization Achieved with 131I-Labeled di-DTPA-LTL in Phase I Pretargeted Radioimmunotherapy Trial

In a Phase I optimization clinical trial evaluating pretargeted radioimmunotherapy using anti-CEA × m734 bispecific antibody and 131I-di-DTPA-indium hapten, 9 of 20 evaluable patients (45%) achieved tumor stabilization lasting from 3 months to over 12 months [1]. The disease stabilization rate was significantly higher in patients receiving 75 mg/m² of bispecific antibody (64%) compared to those receiving 40 mg/m² (22%; P = 0.04) [1]. Under optimized conditions, the maximal tolerated activity was determined to be 3 GBq of 131I-di-DTPA-indium in medullary thyroid carcinoma patients [1].

radioimmunotherapy pretargeting CEA-expressing tumors

Rapid Blood Clearance and Favorable Pharmacokinetics: di-DTPA-LTL Enables High-Contrast Imaging Within 24 Hours

The small-molecule nature of the di-DTPA-LTL bivalent hapten enables rapid clearance of unbound radioactivity from circulation, a key advantage over directly radiolabeled antibodies that circulate for days. In the NSCLC staging study, pharmacokinetic analysis demonstrated that images could be recorded immediately and at 6 and 24 hours after hapten injection, with excellent contrast achieved within this 24-hour window [1]. Similarly, in the MTC studies, immunoscintigraphy was performed at 2, 5, and 24 hours post-hapten injection, with high-quality images obtainable on the same day as hapten administration [2].

pharmacokinetics blood clearance pretargeting

Procurement-Driven Application Scenarios for di-DTPA-LTL in Radiopharmaceutical Development and Clinical Research


Development of 111In-Labeled Diagnostic Agents for Pretargeted Immunoscintigraphy of CEA-Expressing Cancers

Procure di-DTPA-LTL as the validated bivalent hapten component for pretargeted immunoscintigraphy of medullary thyroid carcinoma, colorectal cancer, and non-small-cell lung cancer. Clinical data demonstrate an 80% detection rate in known tumors and 72% detection of occult disease when used with anti-CEA × anti-DTPA bispecific antibodies [1]. The compound enables same-day imaging with excellent tumor-to-background contrast superior to direct antibody labeling approaches [2].

Translational Research for 131I-Labeled Pretargeted Radioimmunotherapy

Utilize di-DTPA-LTL as the effector molecule in two-step pretargeted radioimmunotherapy protocols. Phase I clinical data demonstrate a 45% tumor stabilization rate in CEA-expressing tumor patients, with a maximal tolerated activity of 3 GBq 131I-di-DTPA-indium in medullary thyroid carcinoma patients under optimized dosing conditions [3]. This established safety and efficacy profile supports selection of di-DTPA-LTL over unvalidated alternative DTPA dimers for therapeutic radioimmunoconjugate development.

Radioimmunoguided Surgery (RIGS) Using di-DTPA-LTL for Intraoperative Tumor Localization

Deploy 111In-labeled di-DTPA-LTL in radioimmunoguided surgery protocols to enable intraoperative detection of small, non-palpable, non-visible tumor-involved lymph nodes. Clinical experience shows the technique was considered helpful by surgeons in 12 of 14 cases, enabling resection of otherwise undetectable metastatic foci [1]. This application directly addresses the clinical need for improved surgical guidance in recurrent medullary thyroid carcinoma and other CEA-expressing malignancies.

Radiolabeling Method Development and Kit Formulation

Utilize di-DTPA-LTL for radiolabeling method development with 111In (diagnostic) or 131I (therapeutic). The compound's established clinical use with these isotopes provides a benchmark for quality control, radiochemical purity assessment, and biodistribution studies [REFS-1, REFS-3]. Procurement is justified for research groups seeking to replicate or build upon validated clinical protocols rather than expend resources characterizing novel, unvalidated DTPA dimers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for di-DTPA-LTL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.